The compound can be sourced from various chemical suppliers and is often utilized in research laboratories for its potential therapeutic properties. It has been studied for its interactions with biological targets and its role in synthetic organic chemistry.
This compound belongs to the class of organic amines and is characterized by its amine functional groups. It is also classified under compounds that exhibit significant biological activities, particularly in cancer research and microbial studies.
The synthesis of [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE typically involves several key steps:
The synthetic route may vary depending on the desired purity and yield. Industrial production might employ continuous flow reactors to optimize reaction conditions and enhance scalability.
The molecular structure of [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE features a central ethylamine backbone with a trimethoxyphenyl group attached. The presence of multiple methoxy groups enhances its lipophilicity and potential bioactivity.
CC(C(C=C1OC)=CC=C1OC)(N(C)C)N
.[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE can participate in various chemical reactions typical for amines:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
The reactivity profile of this compound makes it useful in further synthetic pathways aimed at developing new pharmaceutical agents or studying biological mechanisms.
The mechanism of action for [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE primarily involves its interaction with tubulin:
This mechanism underscores its potential as an anti-cancer agent by targeting cellular processes involved in tumor growth.
While specific physical properties such as density or boiling point may not be readily available, the compound is expected to be stable under standard laboratory conditions.
Key chemical properties include:
[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE has various applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
The construction of the chiral ethanolamine backbone in [2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]dimethylamine critically relies on stereoselective reduction protocols. Ketone precursors, specifically 2-amino-1-(3,4,5-trimethoxyphenyl)ethanone derivatives, undergo reduction using biocatalytic or metal-catalyzed systems to install the stereogenic center with high enantiomeric excess (ee). Biocatalytic methods employ microbial reductases (e.g., Saccharomyces cerevisiae, Geotrichum candidum) or isolated dehydrogenases (e.g., from Lactobacillus spp.), which selectively reduce the carbonyl group to yield predominantly the (R)- or (S)-alcohol derivatives. These enzymes utilize co-factors (NADH/NADPH) regenerated in situ via substrate-coupled or enzyme-coupled systems, enabling catalytic efficiency [1] [3].
Metal-catalyzed asymmetric hydrogenation represents a complementary approach. Ruthenium(II)-BINAP complexes catalyze the reduction of protected amino ketones (e.g., N-Boc derivatives) under hydrogen pressure (50–100 bar), achieving >95% ee for the (R)-enantiomer. Critical to success is the use of halogen-containing ligands (e.g., Ru-XylBINAP) to enhance catalyst activity and enantioselectivity toward sterically hindered aryl alkyl ketones. Borane-based reductions mediated by oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) offer a stoichiometric alternative, providing high diastereoselectivity (>20:1 dr) for substrates with pre-existing chiral auxiliaries on the amino group [1] [3].
Table 1: Stereoselective Reduction Methods for Ethanolamine Synthesis
Precursor | Reduction System | Catalyst/Agent | Stereoselectivity | Yield (%) |
---|---|---|---|---|
N-Cbz-2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | Biocatalytic | Saccharomyces cerevisiae | 98% ee (S) | 85 |
N-Boc-2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | Asymmetric Hydrogenation | Ru-(S)-XylBINAP | 96% ee (R) | 92 |
N-Phthalimido-2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | CBS Reduction | (S)-Me-CBS-Oxazaborolidine | >20:1 dr | 88 |
Microwave irradiation significantly accelerates the synthesis of thiazole-containing derivatives of [2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]dimethylamine. Key strategies involve cyclocondensation between α-halo ketones (derived from the core ethanolamine backbone) and thioureas or thioamides. For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one reacts with monosubstituted thioureas under microwave irradiation (150–200 W, 120–150°C) in solvent-free conditions or using green solvents (ethanol/H₂O), yielding 4-aryl-2-aminothiazole conjugates within 10–15 minutes. This method enhances reaction rates 20–50-fold compared to conventional heating and improves yields by 15–30% by minimizing side-product formation [6].
Thiadiazole hybrids are synthesized via one-pot microwave-assisted reactions between thiosemicarbazides and carboxylic acid derivatives of the trimethoxyphenyl scaffold. p-Toluenesulfonic acid (PTSA) or montmorillonite K10 clay serve as efficient catalysts, facilitating dehydrative cyclization at 100–130°C within 5–10 minutes. The method tolerates diverse functional groups on the amine moiety (e.g., alkyl, aryl, dimethylamino variants), enabling rapid library synthesis for biological screening [6].
Table 2: Microwave Parameters for Thiazole/Thiadiazole Cyclocondensation
Starting Material | Cyclizing Agent | Conditions | Time | Product Yield (%) |
---|---|---|---|---|
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | N-Methylthiourea | 150 W, 140°C, solvent-free | 12 min | 92 |
2-Hydrazinyl-1-(3,4,5-trimethoxyphenyl)ethanone | CS₂/KOH | 200 W, 120°C, ethanol | 8 min | 87 |
1-(3,4,5-Trimethoxyphenyl)-2-thiocyanatoethanone | Hydrazine hydrate | 180 W, 130°C, H₂O/EtOH (1:1) | 10 min | 90 |
Direct enantioselective amination of 1-(3,4,5-trimethoxyphenyl)ethyl ketones provides an alternative route to chiral intermediates. Rhodium(II)-catalyzed C–H amination using aryl azides (e.g., dimethylamino azide derivatives) installs the amino group with simultaneous stereocenter creation. Dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTTL)₄) enable intramolecular amination of diazo compounds derived from the ketone precursors, yielding aziridines with >90% ee. These strained rings undergo regioselective acid-mediated ring opening with dimethylamine to furnish the target tertiary amine [3] [7].
Chiral phosphoric acid (CPA) catalysts facilitate the asymmetric reductive amination of 1-(3,4,5-trimethoxyphenyl)ethanone with dimethylamine. Employing Hantzsch ester as the hydride donor, (R)-TRIP (a BINOL-derived CPA) achieves 85–90% ee for the (R)-enantiomer at ambient temperature. The reaction proceeds via a dynamic kinetic resolution (DKR) mechanism, where the CPA activates the imine intermediate and controls hydride delivery to the Si-face [3].
Preserving the electron-rich 3,4,5-trimethoxyphenyl ring during synthetic manipulations necessitates orthogonal protecting group strategies. Acid-labile groups like tert-butoxycarbonyl (Boc) for the primary amine and acetals for carbonyls (if present) allow selective deprotection under mild acidic conditions (e.g., TFA/DCM) without cleaving methoxy groups. Silyl ethers (e.g., TBDMS) are unsuitable due to competitive demethylation under standard deprotection conditions (e.g., F⁻ sources) [4] [8].
For the tertiary dimethylamine terminus, protonation or quaternization (e.g., formation of ammonium triflates) protects the nitrogen during electrophilic reactions on the ring. Benzyl (Bn) groups shield phenolic oxygens if demethylated analogs are undesired; they are removed later via hydrogenolysis (Pd/C, H₂). Notably, Lewis acid-catalyzed reactions (e.g., Friedel-Crafts) require bulky silyl groups (e.g., triisopropylsilyl) to prevent ipso-substitution at the methoxy positions [4] [8].
Table 3: Protecting Groups for Key Functional Moieties
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Primary Amine (NH₂) | Boc | (Boc)₂O, DMAP, CH₃CN | TFA/DCM (1:1), 0°C, 1h | Stable to Grignard, Pd couplings |
Phenolic OH (if present) | Bn | BnBr, K₂CO₃, DMF | Pd(OH)₂/C, H₂ (1 atm), EtOH | Prevents oxidation/alkylation |
Tertiary Amine (NMe₂) | Triflate salt | Tf₂O, Et₃N, DCM | NaOH (aq), extraction | Blocks N-alkylation/oxidation |
Carbonyl | Dimethyl acetal | Me₂C(OMe)₂, PTSA, toluene | PPTS, acetone/H₂O | Mild alternative to dithioacetals |
Nickel hydride (NiH) catalysis enables efficient C–N bond formation for tertiary amine synthesis via hydroamination. Using Ni(COD)₂/dtbbpy as the pre-catalyst and PhSiH₃ as the hydride source, unactivated alkenes derived from 1-(3,4,5-trimethoxyphenyl)ethanol undergo anti-Markovnikov hydroamination with dimethylamine. The reaction proceeds via NiH addition to the alkene, chain walking (if internal), and amination with electrophilic aminating agents (e.g., O-benzoyl hydroxylamines). This method achieves >90% regioselectivity for the linear tertiary amine product under mild conditions (50°C) [7] [8].
Copper(I)-catalyzed Ullmann-type coupling links halogenated trimethoxyphenyl scaffolds with dimethylamine. Employing CuI/L-proline in DMSO at 80–100°C, aryl bromides or iodides couple efficiently with dimethylamine (40–60 psi pressure), yielding the target compound without racemization of adjacent chiral centers. Photoredox catalysis provides a complementary approach: Ir(ppy)₃ catalyzes the reductive coupling of aryl halides with tertiary amine precursors via single-electron transfer (SET), using Hünig’s base as the sacrificial reductant [7] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9